molecular formula C16H14Cl2F6N4O B2801709 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amino}ethan-1-ol CAS No. 190437-61-7

2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amino}ethan-1-ol

Cat. No.: B2801709
CAS No.: 190437-61-7
M. Wt: 463.21
InChI Key: QHVOAXNASUHUAF-UHFFFAOYSA-N
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Description

2-{3-chloro-5-(trifluoromethyl)pyridin-2-ylpyridin-2-yl]amino}ethyl)amino}ethan-1-ol is a complex organic compound characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-chloro-5-(trifluoromethyl)pyridin-2-ylpyridin-2-yl]amino}ethyl)amino}ethan-1-ol typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with ethylene diamine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process. The final product is typically purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-{3-chloro-5-(trifluoromethyl)pyridin-2-ylpyridin-2-yl]amino}ethyl)amino}ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

2-{3-chloro-5-(trifluoromethyl)pyridin-2-ylpyridin-2-yl]amino}ethyl)amino}ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-chloro-5-(trifluoromethyl)pyridin-2-ylpyridin-2-yl]amino}ethyl)amino}ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine
  • 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile
  • 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine

Uniqueness

Compared to similar compounds, 2-{3-chloro-5-(trifluoromethyl)pyridin-2-ylpyridin-2-yl]amino}ethyl)amino}ethan-1-ol is unique due to its dual pyridine rings and the presence of both chlorine and trifluoromethyl groups.

Properties

IUPAC Name

2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2F6N4O/c17-11-5-9(15(19,20)21)7-26-13(11)25-1-2-28(3-4-29)14-12(18)6-10(8-27-14)16(22,23)24/h5-8,29H,1-4H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVOAXNASUHUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NCCN(CCO)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2F6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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